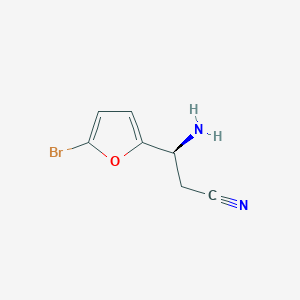
(S)-3-Amino-3-(5-bromofuran-2-yl)propanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-3-Amino-3-(5-bromofuran-2-yl)propanenitrile is an organic compound that features a furan ring substituted with a bromine atom at the 5-position and an amino group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the bromination of furan using molecular bromine in a solvent like dichloromethane . The resulting 5-bromofuran is then subjected to a series of reactions to introduce the amino and nitrile groups, often involving intermediates such as 5-bromofuran-2-carboxylic acid .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
(S)-3-Amino-3-(5-bromofuran-2-yl)propanenitrile undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Reagents like PhI(OAc)2 in combination with TEMPO are used for the oxidation of amines.
Reduction: Sodium borohydride (NaBH4) is commonly used for the reduction of nitriles.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted furan derivatives depending on the nucleophile used.
Scientific Research Applications
(S)-3-Amino-3-(5-bromofuran-2-yl)propanenitrile has several scientific research applications:
Mechanism of Action
The mechanism of action of (S)-3-Amino-3-(5-bromofuran-2-yl)propanenitrile involves its interaction with specific molecular targets and pathways. For example, as a protein tyrosine kinase inhibitor, it binds to the active site of the enzyme, preventing phosphorylation of tyrosine residues on target proteins . This inhibition disrupts signal transduction pathways that regulate cell proliferation, growth, and differentiation.
Comparison with Similar Compounds
Similar Compounds
5-Bromofuran-2-carboxylic acid: Similar structure but lacks the amino and nitrile groups.
4,5-Dibromofuran-2-carboxylic acid: Contains an additional bromine atom.
5-Hydroxymethylfurfurol: Contains a hydroxymethyl group instead of the amino and nitrile groups.
Uniqueness
(S)-3-Amino-3-(5-bromofuran-2-yl)propanenitrile is unique due to the presence of both an amino group and a nitrile group on the furan ring. This combination of functional groups provides versatility in chemical reactions and potential biological activities that are not observed in similar compounds.
Properties
Molecular Formula |
C7H7BrN2O |
|---|---|
Molecular Weight |
215.05 g/mol |
IUPAC Name |
(3S)-3-amino-3-(5-bromofuran-2-yl)propanenitrile |
InChI |
InChI=1S/C7H7BrN2O/c8-7-2-1-6(11-7)5(10)3-4-9/h1-2,5H,3,10H2/t5-/m0/s1 |
InChI Key |
MOWOXGPPGXNNSV-YFKPBYRVSA-N |
Isomeric SMILES |
C1=C(OC(=C1)Br)[C@H](CC#N)N |
Canonical SMILES |
C1=C(OC(=C1)Br)C(CC#N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















